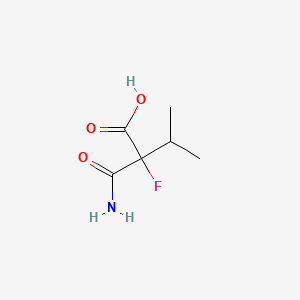

2-Carbamoyl-2-fluoro-3-methylbutanoic acid

Beschreibung

2-Carbamoyl-2-fluoro-3-methylbutanoic acid (CAS: Not specified; molecular formula: C₆H₁₀FNO₃) is a fluorinated branched aliphatic carboxylic acid derivative featuring a carbamoyl (-CONH₂) and a fluorine substituent on the same carbon atom. Its structure, validated via SMILES notation (CC(C)C(C(=O)N)(C(=O)O)F) and InChIKey (ZXJNLZYXUPULPR-UHFFFAOYSA-N), highlights a unique combination of polar and hydrophobic groups . The compound’s molecular weight is 163.15 g/mol, and its branched alkyl chain (3-methylbutanoic acid backbone) may influence conformational stability and intermolecular interactions.

Eigenschaften

CAS-Nummer |

18283-36-8 |

|---|---|

Molekularformel |

C6H10FNO3 |

Molekulargewicht |

163.15 g/mol |

IUPAC-Name |

2-carbamoyl-2-fluoro-3-methylbutanoic acid |

InChI |

InChI=1S/C6H10FNO3/c1-3(2)6(7,4(8)9)5(10)11/h3H,1-2H3,(H2,8,9)(H,10,11) |

InChI-Schlüssel |

ZXJNLZYXUPULPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)N)(C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-2-fluoro-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the carbamoyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of 2-Carbamoyl-2-fluoro-3-methylbutanoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Carbamoyl-2-fluoro-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

Reduction: The compound can be reduced to form less oxidized products, typically involving the addition of hydrogen.

Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-Carbamoyl-2-fluoro-3-methylbutanoic acid include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2-Carbamoyl-2-fluoro-3-methylbutanoic acid depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Carbamoyl-2-fluoro-3-methylbutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Carbamoyl-2-fluoro-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the carbamoyl group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Structurally Related Compounds

Note: Molecular weight for (S)-2-(4-fluorophenyl)-3-methylbutyric acid is estimated due to incomplete data in .

Key Research Findings and Implications

Functional Group Influence: The carboxylic acid group in 2-carbamoyl-2-fluoro-3-methylbutanoic acid enhances water solubility compared to esters (e.g., Methyl 2-Carbamoylbenzoate) or nitriles (e.g., 5-Fluoro-2-iodobenzonitrile) . Fluorine substitution generally improves metabolic stability and bioavailability in pharmaceuticals. Its presence in both aliphatic (target compound) and aromatic (e.g., 2-Amino-5-fluoro-3-methylbenzoic acid) contexts highlights versatility in drug design .

Bromothiophene in the urea-linked compound () introduces steric bulk and electronic diversity, which could modulate receptor binding selectivity .

Biologische Aktivität

2-Carbamoyl-2-fluoro-3-methylbutanoic acid (CFMBA) is an organic compound characterized by its unique structure, which includes a fluorine atom and a carbamoyl group attached to a 3-methylbutanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antioxidant properties.

The molecular formula of CFMBA is C6H10FNO3, with a molecular weight of approximately 163.15 g/mol. The presence of the fluorine atom significantly influences its reactivity and biological activity, making it distinct from non-fluorinated analogs .

Enzyme Inhibition

CFMBA has shown promising results in enzyme inhibition studies. Research indicates that compounds with similar structures exhibit varying degrees of inhibition on enzymes such as alpha-amylase and tyrosinase. The unique combination of the carbamoyl group and fluorinated carbon chain in CFMBA may enhance its inhibitory potential compared to related compounds .

Table 1: Enzyme Inhibition Activities of CFMBA and Related Compounds

| Compound | Enzyme Target | Inhibition Activity (IC50) |

|---|---|---|

| 2-Carbamoyl-2-fluoro-3-methylbutanoic acid | Alpha-amylase | TBD |

| 2-Fluoro-3-methylbutanoic acid | Alpha-amylase | TBD |

| 3-Hydroxy-3-methylbutanoic acid | Tyrosinase | TBD |

Note: TBD indicates that specific IC50 values need to be determined through experimental studies.

Antioxidant Activity

The antioxidant capacity of CFMBA has not been extensively studied; however, compounds with similar functional groups often exhibit significant antioxidant properties. The presence of the carbamoyl group can enhance the electron-donating ability, contributing to the scavenging of free radicals .

Study on Structural Analogues

A comparative study involving CFMBA and its analogues revealed that the fluorinated variants exhibited enhanced biological activities. For instance, compounds with fluorine substitutions were more effective in inhibiting oxidative stress markers compared to their non-fluorinated counterparts . This suggests that the incorporation of fluorine in CFMBA could be a pivotal factor for its biological efficacy.

Molecular Docking Studies

In silico studies using molecular docking have been conducted to predict the binding affinity of CFMBA to various enzyme targets. These studies indicate that the structural characteristics of CFMBA allow for favorable interactions within the active sites of target enzymes, potentially leading to effective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.